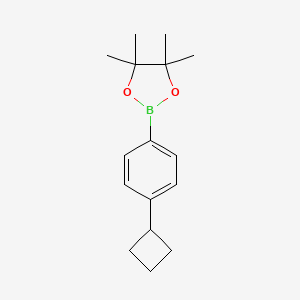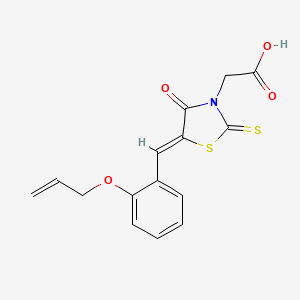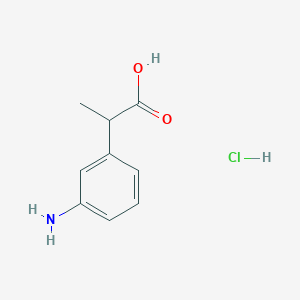![molecular formula C12H10Cl2N2O2S B2996158 3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 554407-63-5](/img/structure/B2996158.png)
3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative with an aminoethyl group and a dichlorophenylmethylidene group attached . Thiazolidinediones are a class of compounds that have been studied for their potential in treating diabetes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms . The 2-aminoethyl group would be attached to one of the carbon atoms of the ring, and the dichlorophenylmethylidene group would be attached to the other carbon atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure . The amino group could participate in acid-base reactions, the dichlorophenylmethylidene group could undergo electrophilic aromatic substitution reactions, and the thiazolidinedione ring could undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the polar carbonyl and amino groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Activity
Research on thiazolidine-2,4-dione derivatives has demonstrated their potential in anticancer activity. For instance, certain derivatives have been synthesized and screened for their in vitro anticancer activity against human breast adenocarcinoma cell lines, showing cytotoxic effects with significant IC50 values and good anti-inflammatory properties (Uwabagira & Sarojini, 2019). Additionally, thiazolidine-2,4-dione derivatives have been evaluated for their antiproliferative activity against various carcinoma cell lines, confirming the importance of specific substituents for enhanced antiproliferative effects (Chandrappa et al., 2008).
Antimicrobial Activity
Several studies have synthesized and assessed the antimicrobial activity of new N-substituted-5-arylidene-thiazolidine-2,4-diones, revealing modest to good antibacterial activity against both Gram-negative and Gram-positive bacterial strains, as well as notable activity against Candida albicans (Stana et al., 2014).
Corrosion Inhibition
Thiazolidinedione derivatives have also been explored for their corrosion inhibition properties. One study found that thiazolidinedione derivatives acted as effective inhibitors for mild steel corrosion in hydrochloric acid solutions, with inhibition efficiency increasing with concentration. These compounds were found to adhere to the Langmuir adsorption isotherm, suggesting strong adsorption onto the metal surface (Yadav et al., 2015).
Molecular Docking and ADME Studies
Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted on thiazolidinedione derivatives to predict their antimicrobial and antiproliferative potential. These studies have identified several analogs with promising docking scores against target proteins, suggesting their utility as lead compounds for further drug development (Kumar et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJAJSGVJBGK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)
![2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2996090.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
